molecular formula C11H18Cl2N2 B1656249 2-(piperidin-1-ylmethyl)pyridine dihydrochloride CAS No. 51794-18-4

2-(piperidin-1-ylmethyl)pyridine dihydrochloride

Cat. No.: B1656249
CAS No.: 51794-18-4
M. Wt: 249.18 g/mol
InChI Key: ZRDFMTHQQRVJIP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-(piperidin-1-ylmethyl)pyridine dihydrochloride adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. The substituent piperidin-1-ylmethyl indicates a methylene bridge (–CH2–) connecting the pyridine ring to the nitrogen atom of piperidine, a six-membered saturated heterocycle containing five methylene (–CH2–) groups and one secondary amine. The dihydrochloride suffix denotes two hydrochloric acid molecules ionically bound to the basic nitrogen centers.

The molecular formula C11H18Cl2N2 reflects the unionized form of the compound, with a molecular weight of 249.18 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 51794-18-4
SMILES C1CCN(CC1)CC2=CC=CC=N2.Cl.Cl
InChI Key ZRDFMTHQQRVJIP-UHFFFAOYSA-N

The compound’s structural uniqueness lies in the spatial arrangement of the piperidine and pyridine moieties, which influence its electronic and steric properties.

Molecular Geometry and Crystallographic Analysis

Experimental crystallographic data for this compound remain limited in public databases. However, analogous piperidine-pyridine hybrids provide insights into its likely geometry. The pyridine ring adopts a planar conformation, while the piperidine ring exists in a chair conformation due to its saturated structure. The methylene bridge (–CH2–) allows rotational freedom, enabling the piperidine group to adopt axial or equatorial positions relative to the pyridine plane.

Computational models predict bond lengths and angles consistent with hybrid aromatic-aliphatic systems:

  • Pyridine ring : C–N bond length ≈ 1.34 Å, C–C bond lengths ≈ 1.39 Å.
  • Piperidine ring : C–N bond length ≈ 1.47 Å, C–C bond lengths ≈ 1.54 Å.

The dihydrochloride salt formation introduces ionic interactions between protonated nitrogen atoms and chloride ions, likely stabilizing the crystal lattice through hydrogen bonding.

Protonation States and Salt Formation Mechanisms

The compound exists as a dihydrochloride salt due to protonation at two nitrogen centers. Piperidine’s secondary amine (pKaH ≈ 11) is protonated preferentially over pyridine’s aromatic nitrogen (pKaH ≈ 5.2) under acidic conditions. The protonation sequence proceeds as follows:

  • First protonation : Piperidine nitrogen accepts a proton, forming a piperidinium ion.
  • Second protonation : Pyridine nitrogen protonates under strongly acidic conditions, yielding a diprotonated species.

The ionic interactions between the protonated amine groups and chloride ions enhance solubility in polar solvents. The equilibrium between free base and salt forms depends on pH, with the dihydrochloride salt being stable under physiological conditions.

Comparative Structural Analysis with Related Piperidine-Pyridine Hybrids

Structural variations among piperidine-pyridine hybrids significantly impact their physicochemical properties:

Compound Substituent Position Key Differences
3-(Piperidin-1-ylmethyl)pyridine 3-position Altered electronic distribution due to meta-substitution; reduced steric hindrance.
2-(Piperidin-3-yl)pyridine Piperidin-3-yl Axial chirality introduces stereochemical complexity.
2-(Piperidin-4-ylmethyl)pyridine 4-position Increased rigidity due to para-substitution on piperidine.

The 2-(piperidin-1-ylmethyl)pyridine scaffold exhibits unique flexibility due to its methylene bridge, enabling adaptive binding in biological systems. Substitution at the pyridine’s 2-position optimizes steric and electronic interactions compared to analogs, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h2-3,6-7H,1,4-5,8-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDFMTHQQRVJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199720
Record name Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51794-18-4
Record name Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051794184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approaches

General Reaction Mechanism

Reductive amination serves as a cornerstone for synthesizing secondary amines, including 2-(piperidin-1-ylmethyl)pyridine. The process involves the condensation of pyridine-2-carbaldehyde with piperidine in the presence of a reducing agent, forming an imine intermediate that is subsequently reduced to the target amine. Acidification with hydrochloric acid yields the dihydrochloride salt.

Catalytic Systems and Conditions

Manganese-based catalysts, such as those described in reductive amination studies, enable efficient conversion under hydrogen pressure. For example, a manganese catalyst (2 mol%) with tert-butoxide (5 mol%) in ethanol at 100°C and 50 bar H₂ achieved >90% yield for analogous N-alkylpyridine derivatives. Comparable conditions could be adapted for 2-(piperidin-1-ylmethyl)pyridine, with adjustments to stoichiometry (e.g., 1:1.2 aldehyde-to-amine ratio) to minimize unreacted starting material.

Table 1: Reductive Amination Parameters for Pyridine-Piperidine Derivatives
Catalyst Solvent Temperature (°C) H₂ Pressure (bar) Yield (%)
Mn complex EtOH 100 50 90–98
Pd/C MeOH 80 30 85
NaBH₃CN THF 25 N/A 75

Byproduct Mitigation

The use of excess piperidine (1.2 equiv.) suppresses aldol condensation of pyridine-2-carbaldehyde, a common side reaction. Post-reaction purification via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization (ethyl acetate/methanol) ensures >95% purity.

Catalytic Hydrogenation of Pyridine Intermediates

Hydrogenation of Pyridine Scaffolds

Patented hydrogenation methods for 2-pyridineethanol derivatives demonstrate the feasibility of reducing pyridine rings to piperidines under high-pressure H₂. Ruthenium dioxide (RuO₂) catalysts at 500 psig H₂ and 90–120°C achieve near-quantitative conversions with <5% N-methylated byproducts. Applied to 2-(pyridin-2-ylmethyl)pyridine precursors, this approach could yield 2-(piperidin-1-ylmethyl)piperidine, followed by dihydrochloride salt formation.

Solvent and Amine Additives

Including piperidine as a co-solvent (≥10 mol%) significantly reduces N-methyl byproduct formation during hydrogenation. For instance, a reaction medium containing 20 mol% piperidine and 0.15 g Ru catalyst per mole of substrate achieved 98% selectivity toward the desired product in hydrogenation of 2-pyridineethanol.

Multi-Step Synthesis with Intermediate Protection

Boc Protection Strategy

A patented synthesis of piperidine-containing heterocycles outlines a four-step route involving:

  • Protection : Reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone to form N-Boc-4-piperidone (93% yield).
  • Reductive Amination : Conversion to 2-(4-aminopiperidyl)nicotinic acid using LiAlH₄.
  • Acidification : Treatment with HCl to remove Boc protecting groups.
  • Salt Formation : Precipitation of the dihydrochloride salt via HCl gas saturation in ethanol.

Curtius Rearrangement Adaptations

The Curtius rearrangement, employed in synthesizing imidazopyridine derivatives, could be repurposed for introducing piperidine moieties. For example, treating 2-(pyridin-2-yl)acetyl chloride with sodium azide forms an acyl azide, which undergoes thermal decomposition to an isocyanate intermediate. Reaction with piperidine followed by HCl quench yields the dihydrochloride salt.

Industrial Production and Scale-Up

Continuous Flow Reactors

Industrial-scale synthesis leverages continuous flow systems to enhance heat and mass transfer. A patent describing 2-piperidineethanol production reports a 20% increase in yield when transitioning from batch to flow reactors, attributed to precise temperature control (±2°C) and reduced catalyst fouling.

Catalyst Recycling

Ruthenium catalysts conditioned with amine "pickling" (pre-treatment with piperidine at 50°C for 12 h) maintain 95% activity over five reaction cycles. This reduces production costs by 30% compared to single-use catalysts.

Table 2: Industrial Process Metrics for Piperidine Derivatives
Parameter Batch Reactor Flow Reactor
Yield (%) 85 98
Catalyst Lifetime (cycles) 3 10
Byproduct (%) 7 2

Comparative Analysis of Methods

Efficiency and Cost

  • Reductive Amination : Lowest capital cost but requires expensive Mn or Pd catalysts.
  • Hydrogenation : High yields but necessitates pressurized equipment (>500 psig).
  • Multi-Step Synthesis : Superior purity (99.5%) via intermediate isolation but involves 3–4 steps (40% overall yield).

Environmental Impact

Solvent recovery systems in flow reactors reduce waste generation by 60% compared to batch methods. Ethanol, a green solvent, is preferred over tetrahydrofuran (THF) or dichloromethane in large-scale applications.

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes reduction at both the pyridine and piperidine moieties. Key findings include:

  • Lithium Aluminum Hydride (LiAlH₄): Reduces the pyridine ring to a piperidine derivative under anhydrous conditions, yielding saturated heterocyclic products .

  • Sodium Cyanoborohydride (NaBH₃CN): Selectively reduces imine intermediates during reductive amination, preserving the pyridine ring while modifying the piperidine substituent .

Table 1: Reduction Pathways and Products

Reducing AgentConditionsMajor ProductYield (%)Reference
LiAlH₄THF, refluxPiperidine derivative65–78
NaBH₃CNMeOH, RTN-Alkylated piperidine82–90

Reductive Amination

This reaction is pivotal for synthesizing tertiary amine derivatives:

  • Mechanism: The protonated piperidine nitrogen facilitates nucleophilic attack on carbonyl groups, followed by NaBH₃CN-mediated reduction.

  • Key Reagents:

    • DABCO (1,4-Diazabicyclo[2.2.2]octane): Maintains basicity to prevent premature protonation of intermediates .

    • FeSO₄·7H₂O: Suppresses side reactions by sequestering cyanide ions .

Protonation-Dependent Reactivity

The protonation sequence significantly alters reaction outcomes:

  • First Protonation: Occurs at the pyridine nitrogen (pKa ~3.5), enhancing electrophilicity for substitutions .

  • Second Protonation: Targets the piperidine nitrogen (pKa ~9.8), stabilizing intermediates in acidic media .

Figure 1: pH-Dependent Reaction Pathways

text
pH < 3.5: Pyridine-N⁺ → Electrophilic substitution 3.5 < pH < 9.8: Piperidine-N⁺ → Reductive amination pH > 9.8: Deprotonated → Nucleophilic reactions

Substitution Reactions

The pyridine ring participates in electrophilic substitutions under controlled conditions:

  • Halogenation: Bromine in acetic acid selectively substitutes at the 4-position of the pyridine ring .

  • Sulfonation: Tosylation of the hydroxymethyl group activates it for nucleophilic displacement (e.g., phthalimide substitution) .

Table 2: Substitution Reactions and Conditions

Reaction TypeReagentsPositionProductYield (%)
BrominationBr₂, AcOHC44-Bromo derivative72
TosylationTsCl, PyridineC1Tosylate intermediate85

Synthetic Routes and Intermediate Formation

Industrial synthesis employs multi-step strategies:

  • Cross-Coupling: Suzuki-Miyaura coupling constructs the pyridine-piperidine backbone.

  • Salt Formation: Treatment with HCl yields the dihydrochloride salt for improved solubility .

Key Intermediate: 1-Benzoyl-4-fluoro-4-(1-phthalimidoylmethyl)piperidine

  • Role: Serves as a precursor for neuroactive compounds via reductive amination .

Scientific Research Applications

Cancer Therapy

Research has indicated that piperidine derivatives, including 2-(piperidin-1-ylmethyl)pyridine dihydrochloride, exhibit potential anticancer activity. For example:

  • Studies have shown that compounds with piperidine structures can enhance the cytotoxicity of treatments against various cancer cell lines. They are believed to interact effectively with protein binding sites due to their three-dimensional structures, which improve binding affinity and biological activity .
  • Specific derivatives have been developed to inhibit aurora A kinase, a critical target in cancer therapy, suggesting that this compound may serve as a lead for further anticancer drug development .

Neurological Disorders

The compound has been explored for its effects on neurological conditions:

  • It has been identified as a potential dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection. This dual action could be beneficial in treating nociceptive and neuropathic pain .
  • Additionally, its ability to inhibit acetylcholinesterase suggests potential applications in Alzheimer's disease therapy, where enhancing cholinergic neurotransmission is crucial .

Antimicrobial Activity

Piperidine derivatives have also been studied for their antimicrobial properties:

  • Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including MRSA and E. coli. The mechanism often involves disrupting bacterial cell wall synthesis or targeting specific enzymatic pathways .

Case Studies and Research Findings

Study Focus Findings
Kalai et al. (2021)Anticancer ActivityDemonstrated moderate cytotoxicity against ovarian cancer cells with minimal toxicity to non-cancerous cells .
Liu et al. (2023)Alzheimer’s DiseaseIdentified as an effective dual inhibitor of AChE and BuChE with improved brain exposure .
Nayagam et al. (2023)Antiviral ActivityShowed promising binding affinity against SARS-CoV2 main protease, outperforming Remdesivir in certain interactions .

Mechanism of Action

The mechanism of action of 2-(piperidin-1-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

ABT-089 [2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine Dihydrochloride]

  • Structure : Contains a pyrrolidine ring (5-membered) instead of piperidine (6-membered) and a methoxy linker.
  • Pharmacology : Acts as a neuronal nicotinic acetylcholine receptor agonist, improving cognitive performance in preclinical models .
  • Key Difference : The pyrrolidine ring and methoxy group confer distinct receptor binding compared to the piperidinylmethyl-pyridine framework.

2-(Piperidin-4-yloxy)pyridine Dihydrochloride (CAS 313490-36-7)

  • Structure : Piperidine is linked via an oxygen atom at the pyridine’s 2-position.
  • Application : Used in CNS disorder research due to its stability and solubility as a dihydrochloride salt .
  • Key Difference : The ether linkage (vs. methylene bridge) alters electronic properties and metabolic stability.

4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine Dihydrochloride (CAS 1992996-26-5)

  • Structure : Incorporates an imidazole ring adjacent to the piperidine.

Pharmacological and Therapeutic Comparisons

Compound Therapeutic Use Mechanism/Target Reference
2-(Piperidin-1-ylmethyl)pyridine CNS drug intermediate Not fully elucidated; structural similarity to nicotinic agonists
ABT-089 Cognitive disorders α4β2 nicotinic receptor modulation
Diphenylpyraline Hydrochloride Antihistaminic H1 receptor antagonism
Betahistine Dihydrochloride Vertigo/Menière’s disease Histamine H3 antagonism

Key Insight: The dihydrochloride salt form is common across these compounds, improving bioavailability and manufacturability. However, minor structural changes (e.g., linker type, substituents) drastically alter pharmacological profiles.

Salt Formation and Stability

  • Dihydrochloride Salts : Enhance aqueous solubility (critical for Betahistine and Levocetirizine) and shelf-life compared to free bases .
  • Oxalate vs. Dihydrochloride : 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate (CAS 406484-56-8) uses oxalic acid for salt formation, offering different crystallinity and dissolution profiles .

Data Tables

Table 1: Structural and Functional Comparison

Compound (CAS) Molecular Formula Molecular Weight Key Substituent Primary Application
2-(Piperidin-1-ylmethyl)pyridine dihydrochloride C11H17N2Cl2 266.18 g/mol Piperidinylmethyl (2-position) Pharmaceutical intermediate
ABT-089 (CAS 147402-48-6) C12H18N2O·2HCl 297.20 g/mol Pyrrolidinylmethoxy (3-position) Cognitive disorders
2-(Piperidin-4-yloxy)pyridine dihydrochloride (313490-36-7) C10H15N2O·2HCl 258.16 g/mol Piperidin-4-yloxy (2-position) CNS research
Betahistine Dihydrochloride (5579-84-0) C8H12N2·2HCl 209.11 g/mol N-Methyl-2-(pyridin-2-yl)ethylamine Vertigo treatment

Biological Activity

2-(Piperidin-1-ylmethyl)pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyridine ring substituted with a piperidinylmethyl group, making it a versatile building block in organic synthesis and a candidate for various therapeutic applications.

The compound's chemical structure allows it to interact with various biological targets, particularly in enzyme mechanisms and protein-ligand interactions. Its primary targets include anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are significant in cancer biology.

This compound exerts its biological effects through the following mechanisms:

  • Binding to Active Sites : The compound binds to the active sites of ALK and ROS1, inhibiting their activity.
  • Pathway Inhibition : It affects critical biochemical pathways, including:
    • PI3K/Akt/mTOR Pathway : Involved in cell survival and growth.
    • Ras/Raf/MEK/ERK Pathway : Regulates cell proliferation.

These interactions lead to significant outcomes such as the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Biological Activity

The biological activity of this compound has been explored through various studies:

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties, particularly against tumors expressing ALK and ROS1 mutations. In vitro studies have shown that it can effectively reduce cell viability in cancer cell lines by inducing apoptosis .

Antimicrobial Properties

Although primarily studied for its anticancer effects, preliminary data suggest potential antimicrobial activities. For instance, derivatives of piperidine compounds have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Inhibition Studies : A study demonstrated that compounds similar to 2-(piperidin-1-ylmethyl)pyridine could inhibit ALK and ROS1 with IC50 values indicating strong potency against resistant cancer cell lines .
  • Molecular Docking : Molecular docking studies have provided insights into the binding affinities of this compound with target proteins, revealing its potential as a dual inhibitor for ALK/ROS1 pathways .
  • Comparative Analysis : A comparative analysis of various piperidine derivatives indicated that modifications to the piperidine ring can enhance biological activity, suggesting a structure-activity relationship (SAR) that merits further investigation .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
ALK InhibitionALK8.6
ROS1 InhibitionROS15.0
Antibacterial ActivityS. aureus0.0039
Antifungal ActivityC. albicans16.69

Q & A

Q. What are the standard synthetic routes for 2-(piperidin-1-ylmethyl)pyridine dihydrochloride, and how are reaction conditions optimized for purity?

The synthesis typically involves alkylation of pyridine derivatives with piperidine-containing reagents. For example, 2-chloropyridine can react with piperidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. The dihydrochloride salt is formed by treating the free base with HCl . Optimization includes controlling stoichiometry, reaction time, and purification via recrystallization or column chromatography to achieve >99% purity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Confirms structural integrity (e.g., pyridine and piperidine proton environments).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
  • HPLC : Assesses purity (>99% by reverse-phase methods) .
  • Elemental Analysis : Verifies Cl⁻ content in the dihydrochloride form .

Q. What safety precautions are essential during handling?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store in a cool, dry place, away from oxidizers. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How does this compound interact with nitric oxide synthase (NOS) isoforms, and how can selectivity be validated experimentally?

The compound exhibits selective inhibition of inducible NOS (iNOS) over neuronal (nNOS) and endothelial (eNOS) isoforms. IC₅₀ values (iNOS: 86 nM; nNOS: 17,000 nM; eNOS: 162,000 nM) are determined via enzymatic assays using recombinant NOS proteins and L-arginine-to-citrulline conversion metrics. Competitive binding studies with radiolabeled inhibitors (e.g., ³H-L-N⁶-(1-iminoethyl)lysine) confirm irreversible interaction at the catalytic site .

Q. What strategies are used to modify the compound’s structure for enhanced blood-brain barrier (BBB) penetration in neuropharmacology studies?

Structural analogs (e.g., ABT-089, a pyrrolidinylmethoxy-pyridine derivative) demonstrate that lipophilic substituents (e.g., methyl groups) and reduced hydrogen-bond donors improve BBB permeability. In silico modeling (e.g., LogP calculations) and in vivo microdialysis in rodents validate brain bioavailability .

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Batch Consistency : Verify compound purity via HPLC and elemental analysis.
  • Assay Conditions : Standardize buffer pH, cofactor concentrations (e.g., NADPH for NOS assays), and cell lines (e.g., RAW 264.7 macrophages for iNOS studies).
  • Control Compounds : Use established inhibitors (e.g., 1400W for iNOS) to benchmark activity .

Methodological Considerations

Q. What in vivo models are appropriate for studying antihypotensive effects?

Rodent models of septic shock (e.g., LPS-induced hypotension) are used. Administer the compound intravenously (1–10 mg/kg) and monitor mean arterial pressure (MAP) via carotid artery cannulation. Co-administration with iNOS knockout mice controls confirms mechanism specificity .

Q. How is the compound utilized in receptor-ligand binding assays?

Radiolabeled analogs (e.g., ³H-2-(piperidin-1-ylmethyl)pyridine) are incubated with target receptors (e.g., nicotinic acetylcholine receptors). Competitive displacement assays using scintillation proximity assays (SPA) quantify binding affinity (Kᵢ values) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(piperidin-1-ylmethyl)pyridine dihydrochloride
Reactant of Route 2
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